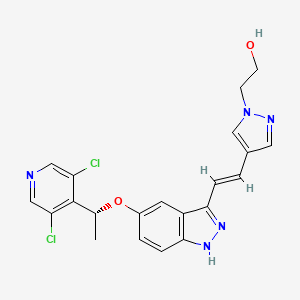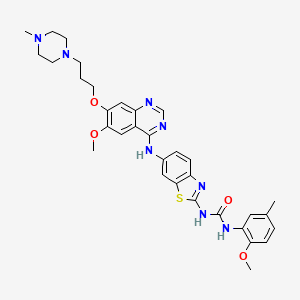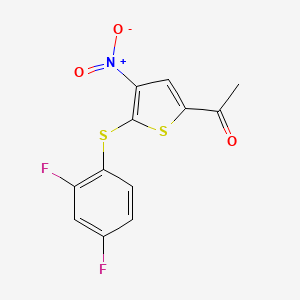
P22077
描述
P 22077 是一种化学化合物,以其作为泛素特异性蛋白酶 7 (USP7) 和泛素特异性蛋白酶 47 (USP47) 的抑制剂而闻名。 它在科学研究中显示出巨大潜力,特别是在癌症生物学和神经生物学领域 .
科学研究应用
P 22077 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究去泛素化酶的功能。
生物学: 它有助于理解泛素化在细胞过程中的作用。
医学: 由于它能够抑制参与肿瘤抑制蛋白调节的 USP7 和 USP47,因此它在癌症治疗中具有潜在的治疗应用
工业: 它用于开发新的药物和治疗剂
准备方法
P 22077 的合成涉及多个步骤,从核心结构的制备开始P 22077 的工业生产需要对反应条件进行精确控制,以确保高纯度和高产率 .
化学反应分析
P 22077 会经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气。常见试剂包括过氧化氢和高锰酸钾。
还原: 这种反应涉及添加氢气或去除氧气。常见试剂包括硼氢化钠和氢化铝锂。
取代: 这种反应涉及用另一种原子或原子团替换一个原子或原子团。常见试剂包括卤素和亲核试剂。
作用机制
P 22077 通过抑制泛素特异性蛋白酶 7 和泛素特异性蛋白酶 47 的活性来发挥作用通过抑制这些酶,P 22077 阻止了关键调节蛋白的去泛素化,导致泛素化蛋白的积累和下游信号通路的激活 .
相似化合物的比较
P 22077 在选择性抑制泛素特异性蛋白酶 7 和泛素特异性蛋白酶 47 方面的能力是独一无二的。类似的化合物包括:
P5091: 泛素特异性蛋白酶 7 的另一种抑制剂,但选择性和效力不同。
HBX19818: 一种抑制去泛素化酶的化合物,但作用靶点范围更广
属性
IUPAC Name |
1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAMGGNACJHXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677376 | |
| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247819-59-5 | |
| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: P22077 is a selective inhibitor of ubiquitin-specific protease 7 (USP7). [] It binds to the catalytic domain of USP7, preventing the enzyme from removing ubiquitin tags from its target proteins. This inhibition leads to the degradation of various USP7 substrates, including:
- Tumor necrosis factor receptor-associated factor 6 (TRAF6): Degradation of TRAF6 results in the suppression of NF-κB and MAPK signaling pathways, ultimately attenuating the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. []
- MDM2: Destabilizing MDM2 prevents p53 degradation, thereby activating the p53-dependent apoptotic pathway. [, ]
- Tip60: Degradation of Tip60, a p53 acetyltransferase, can also contribute to apoptosis induction. []
- SOX2: Degradation of SOX2, a stem cell transcription factor, impairs the self-renewal and tumorigenic potential of glioma stem cells. []
- SOCS1: Inhibiting USP7 leads to decreased SOCS1 protein stability, enhancing type-I interferon antiviral activity. []
ANone: The provided research does not specifically address the material compatibility and stability of this compound under diverse conditions. Further investigation is required to determine its compatibility with various solvents, excipients, and storage conditions.
ANone: this compound itself does not possess catalytic properties. It functions by inhibiting the catalytic activity of USP7, which is a deubiquitinase enzyme.
ANone: While the research excerpts highlight the biological activity of this compound, they do not delve into specific SAR studies. Determining the impact of structural modifications on this compound's activity, potency, and selectivity would require systematic chemical synthesis and biological evaluation of various analogs.
ANone: The research excerpts primarily focus on the biological activity of this compound and do not provide information on its SHE compliance, risk management, or responsible handling practices. These aspects are crucial for any potential therapeutic agent and would necessitate further investigation.
ANone: While the research highlights the in vitro and in vivo efficacy of this compound in various models, specific details regarding its ADME profile, such as absorption rate, bioavailability, metabolic pathways, and excretion routes, are not provided in the excerpts.
ANone: Numerous studies have investigated the efficacy of this compound in various in vitro and in vivo models:
- In vitro: this compound demonstrated anti-proliferative and pro-apoptotic effects against various cancer cell lines, including melanoma [], cervical cancer [], esophageal squamous cell carcinoma [], and neuroblastoma. [] It also inhibited colony formation and induced megakaryocytic differentiation in MDS cells. []
- In vivo: this compound exhibited anti-tumor activity in xenograft models of melanoma [] and cervical cancer. [] It attenuated LPS-induced inflammatory responses and lung injury in mice. [] Additionally, this compound reduced cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice. []
ANone: The provided research snippets primarily focus on the therapeutic potential of this compound. Comprehensive toxicological studies evaluating its safety profile, potential adverse effects, and long-term consequences are essential for any drug candidate but are not detailed in these excerpts.
A: One study mentioned the use of nanoformulated this compound, which showed increased potency in killing C6 cells compared to the non-formulated drug. [] This suggests that nanoformulation might be a promising strategy for improving its delivery and efficacy.
ANone: Unfortunately, the provided research excerpts do not offer information regarding these specific aspects of this compound. Further research and investigation are necessary to address these important considerations.
ANone: The discovery of USP7 as a deubiquitinase and its involvement in regulating various cellular processes, including cell cycle control, DNA repair, and protein degradation, marked a significant milestone. The development of selective small-molecule inhibitors like this compound has further advanced the field by providing valuable tools to probe the biological functions of USP7 and explore its therapeutic potential.
A: Research on this compound and USP7 holds promise for cross-disciplinary applications. Given USP7's involvement in various cellular processes, its inhibition could have implications beyond cancer treatment. For example, the role of USP7 in regulating inflammatory responses [] suggests potential applications in inflammatory diseases. Additionally, understanding the impact of USP7 inhibition on viral infections [] could open avenues for developing novel antiviral strategies. Collaborations between cancer biologists, immunologists, and virologists could accelerate the exploration of these diverse applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


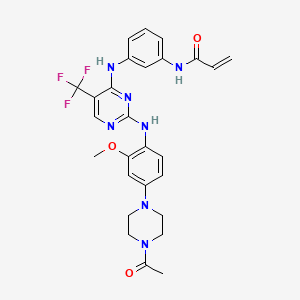
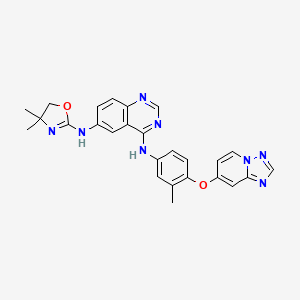
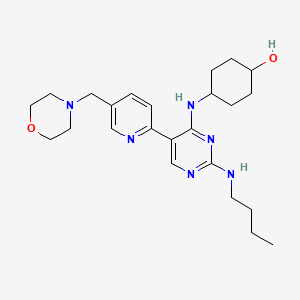
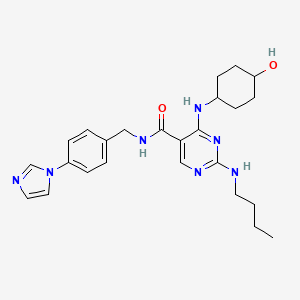

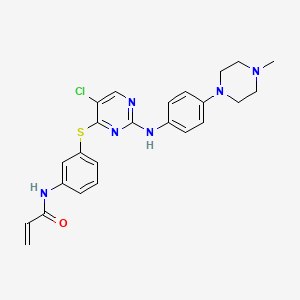
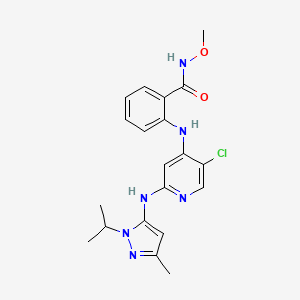
![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
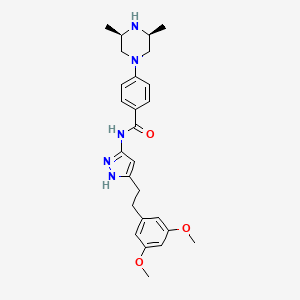
![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

